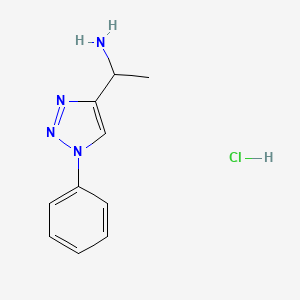

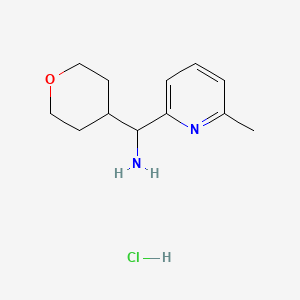

1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride

Overview

Description

1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride, commonly known as PTA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PTA is a triazole derivative that possesses unique chemical properties, making it a valuable tool for researchers in various fields.

Scientific Research Applications

Heterocyclic Chemistry

- The study by Abdel-Wahab et al. (2023) demonstrates the synthesis of related heterocyclic compounds, highlighting the importance of 1,2,3-triazole derivatives in the field of heterocyclic chemistry. Their work involved the synthesis of (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime using similar compounds (Abdel-Wahab, Farahat, Kariuki, & El‐Hiti, 2023).

Catalytic Activity

- Research by Sole et al. (2019) investigated novel ruthenium complexes with ligands similar to 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride. These complexes showed excellent activity in the hydrogenation of ketones and aldehydes, demonstrating the compound's potential in catalytic processes (Sole, Bortoluzzi, Spannenberg, Tin, Beghetto, & de Vries, 2019).

Medicinal Chemistry

- Synthesis and evaluation of similar compounds have been conducted for potential anti-microbial, anti-oxidant, and anti-cancer properties. Bhat et al. (2016) synthesized a series of derivatives that exhibited broad spectrum anti-microbial and anti-oxidant activities, as well as anti-cancer activities on breast cancer cell lines (Bhat, Nagaraja, Divyaraj, Harikrishna, Pai, Biswas, & Peethamber, 2016).

Corrosion Inhibition

- Jawad et al. (2020) synthesized a related compound, 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE), as a corrosion inhibitor for mild steel in hydrochloric acid. This study indicates the potential of similar compounds in materials science, particularly in corrosion inhibition (Jawad, Hameed, Abood, Al-amiery, Shaker, Kadhum, & Takriff, 2020).

Mechanism of Action

Target of Action

The primary target of 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide .

Mode of Action

The compound interacts with its target, the Carbonic Anhydrase-II enzyme, through direct binding with the active site residues of the enzyme . This interaction results in the inhibition of the enzyme’s activity .

Biochemical Pathways

The inhibition of the Carbonic Anhydrase-II enzyme affects the carbon dioxide hydration and bicarbonate dehydration reactions in the body . These reactions are part of the larger carbon dioxide transport pathway, which is crucial for respiration and pH regulation .

Result of Action

The inhibition of the Carbonic Anhydrase-II enzyme by this compound can lead to a decrease in the rate of carbon dioxide hydration and bicarbonate dehydration . This can potentially disrupt pH balance in the body .

Biochemical Analysis

Biochemical Properties

1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as steroid sulfatase, which is crucial for steroidogenesis. The compound inhibits the hydrolysis of inactive steroid sulfates, thereby reducing the availability of active estrogens and androgens . This interaction is essential for its potential use in treating hormone-dependent cancers, such as breast cancer .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting enzymes involved in steroid metabolism, leading to altered gene expression and cellular metabolism . In cancer cells, this compound can induce apoptosis and inhibit cell proliferation, making it a promising candidate for cancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through enzyme inhibition. It binds to the active site of steroid sulfatase, preventing the hydrolysis of steroid sulfates . This inhibition leads to a decrease in the levels of active estrogens and androgens, which are essential for the growth and proliferation of hormone-dependent cancer cells . Additionally, the compound may influence gene expression by modulating transcription factors involved in steroidogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of steroid sulfatase and prolonged effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits steroid sulfatase without causing significant toxicity . At higher doses, toxic effects such as liver damage and altered metabolic functions have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to steroid metabolism. It interacts with enzymes such as steroid sulfatase and influences the levels of steroid metabolites . The compound’s inhibition of steroid sulfatase leads to decreased conversion of steroid sulfates to active hormones, thereby affecting overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the endoplasmic reticulum, where steroid sulfatase is predominantly located . The compound’s distribution is crucial for its effectiveness in inhibiting enzyme activity and exerting its biochemical effects .

Subcellular Localization

This compound is primarily localized in the endoplasmic reticulum, where it interacts with steroid sulfatase . This subcellular localization is essential for its inhibitory activity, as it ensures that the compound is in close proximity to its target enzyme . Additionally, post-translational modifications and targeting signals may play a role in directing the compound to specific cellular compartments .

Properties

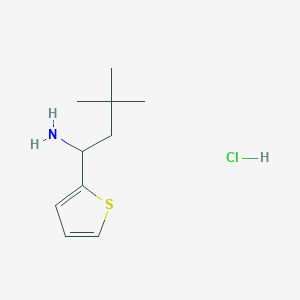

IUPAC Name |

1-(1-phenyltriazol-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.ClH/c1-8(11)10-7-14(13-12-10)9-5-3-2-4-6-9;/h2-8H,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWDGWFFMXIISD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=N1)C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394040-44-8 | |

| Record name | 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

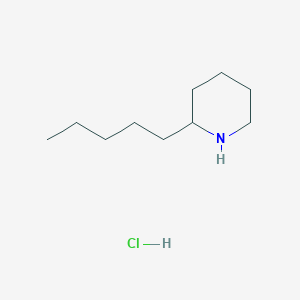

![2',3'-Dichloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B1432932.png)